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molecular formula C7H5BrN2S B093375 2-Amino-6-bromobenzothiazole CAS No. 15864-32-1

2-Amino-6-bromobenzothiazole

Cat. No. B093375
M. Wt: 229.1 g/mol
InChI Key: VZEBSJIOUMDNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022075B2

Procedure details

A solution of N-(4-bromophenyl)thiourea (16.18 g) and magnesium oxide (1.41 g) in chlorobenzene (100 mL) was heated to 50° C., and a solution of sulfuryl chloride (8.43 mL) in chlorobenzene (9 mL) was added dropwise to the solution over 1 hour or longer, followed by stirring at 50° C. overnight. The reaction mixture was returned to room temperature, and water (20 mL) was added thereto. The pH of the mixture was adjusted to about 8 by use of concentrated aqueous ammonia, and the precipitates were recovered through filtration. The obtained solid was recrystallized from 90% ethanol, to thereby yield the title compound (7.95 g).
Quantity
16.18 g
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.43 mL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([NH2:11])=[S:10])=[CH:4][CH:3]=1.[O-2].[Mg+2].S(Cl)(Cl)(=O)=O.N>ClC1C=CC=CC=1.O>[NH2:11][C:9]1[S:10][C:4]2[CH:3]=[C:2]([Br:1])[CH:7]=[CH:6][C:5]=2[N:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
16.18 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)NC(=S)N
Name
Quantity
1.41 g
Type
reactant
Smiles
[O-2].[Mg+2]
Name
Quantity
100 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
8.43 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
9 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
by stirring at 50° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was returned to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitates were recovered through filtration
CUSTOM
Type
CUSTOM
Details
The obtained solid was recrystallized from 90% ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1SC2=C(N1)C=CC(=C2)Br
Measurements
Type Value Analysis
AMOUNT: MASS 7.95 g
YIELD: CALCULATEDPERCENTYIELD 49.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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